molecular formula C13H17NO B11770037 Piperidin-4-yl(o-tolyl)methanone

Piperidin-4-yl(o-tolyl)methanone

Cat. No.: B11770037
M. Wt: 203.28 g/mol
InChI Key: UVTLQLCAYQVEOI-UHFFFAOYSA-N
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Description

Piperidin-4-yl(o-tolyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a piperidine ring attached to a tolyl group via a methanone linkage. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(o-tolyl)methanone typically involves the reaction of piperidine with o-tolylmethanone under specific conditions. One common method involves the use of a platinum catalyst to facilitate the reaction, ensuring high selectivity and yield. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(o-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Piperidin-4-yl(o-tolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Piperidin-4-yl(o-tolyl)methanone is unique due to its specific combination of the piperidine ring and the tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methylphenyl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTLQLCAYQVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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